Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dichlorophenyl group attached to a 4-oxobutyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2,4-dichlorophenyl)-4-oxobutyric acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: 4-(2,4-Dichlorophenyl)-4-oxobutyric acid.
Reduction: Ethyl 4-(2,4-dichlorophenyl)-4-hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ester and ketone functionalities can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,4-dichlorophenyl)-4-hydroxybutyrate: A reduced form of the compound with a hydroxyl group instead of a ketone.
4-(2,4-Dichlorophenyl)-4-oxobutyric acid: The carboxylic acid form of the compound.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: A structurally related compound with different functional groups.
Uniqueness
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWWFOXDFKXPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645745 |
Source
|
Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-95-2 |
Source
|
Record name | Ethyl 2,4-dichloro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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